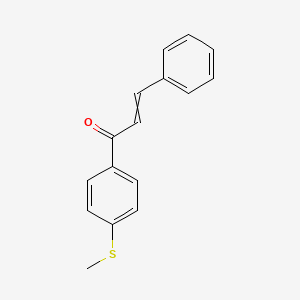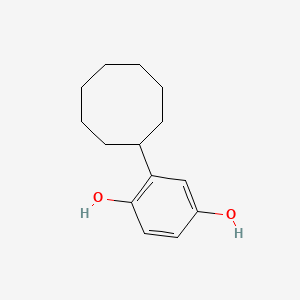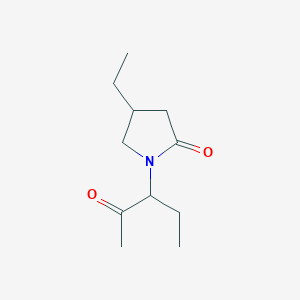![molecular formula C10H14N6S B14172796 2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-34-7](/img/structure/B14172796.png)
2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The unique structure of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug development .
Méthodes De Préparation
The synthesis of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of ethanol as a solvent and requires careful temperature regulation to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .
Analyse Des Réactions Chimiques
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups that enhance the compound’s biological activity .
Applications De Recherche Scientifique
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . In biology, it is used to investigate cellular pathways and molecular targets, providing insights into the mechanisms of various diseases . Additionally, the compound has applications in the pharmaceutical industry as a building block for the synthesis of more complex therapeutic agents .
Mécanisme D'action
The mechanism of action of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key signaling molecules makes it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared to other thienopyrimidine derivatives, such as 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines and 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride . These compounds share similar structural features but differ in their functional groups and biological activities. The unique hydrazinyl groups in 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine contribute to its distinct chemical reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
40277-34-7 |
|---|---|
Formule moléculaire |
C10H14N6S |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N6S/c11-15-8-7-5-3-1-2-4-6(5)17-9(7)14-10(13-8)16-12/h1-4,11-12H2,(H2,13,14,15,16) |
Clé InChI |
ZHYFXMIGGISIFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
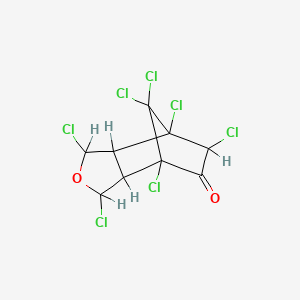

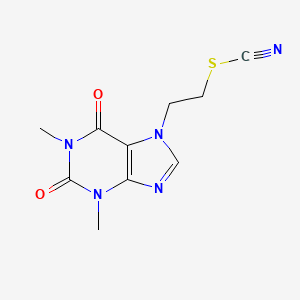

![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)

![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
